molecular formula C7H16N2O B8391961 3-Ethylaminomethyl-3-hydroxypyrrolidine

3-Ethylaminomethyl-3-hydroxypyrrolidine

Cat. No.: B8391961
M. Wt: 144.21 g/mol
InChI Key: WTEHWXMUMQOMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylaminomethyl-3-hydroxypyrrolidine is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-(ethylaminomethyl)pyrrolidin-3-ol

InChI

InChI=1S/C7H16N2O/c1-2-8-5-7(10)3-4-9-6-7/h8-10H,2-6H2,1H3

InChI Key

WTEHWXMUMQOMIC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1(CCNC1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCNCC1(O)CCN(C(=O)OCC)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

7.7 g (35.6 mmol) of ethyl 3-ethylaminomethyl-3hydroxypyrrolidine-1-carboxylate are heated under reflux overnight with 22 g of Ba(OH)2. 8H2O in 220 ml of water. The mixture is filtered off with suction from BaCO3 and concentrated. The residue is boiled five times using 100 m of dioxane each time, and the dioxane solution is concentrated and distilled.
Name
ethyl 3-ethylaminomethyl-3hydroxypyrrolidine-1-carboxylate
Quantity
7.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
220 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

10 g (42.7 mmol) of 1-benzyl-3-ethylaminomethyl-3-hydroxypyrrolidine in 60 ml of methanol are hydrogenated using 2 g of palladium/active carbon (10%) at 92° C. and 107 bar. The catalyst is filtered off, the filtrate is concentrated and the residue is distilled.
Name
1-benzyl-3-ethylaminomethyl-3-hydroxypyrrolidine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.